Cas no 1170086-22-2 (2-(4-Bromopyrazol-1-yl)aniline)

2-(4-Bromopyrazol-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Bromopyrazol-1-yl)aniline
- MFCD09701833
- STK352258
- EN300-38934
- BS-30173
- [2-(4-bromo-1H-pyrazol-1-yl)phenyl]amine
- 2-(4-bromopyrazol-1-yl)aniline
- 1170086-22-2
- AKOS005167867
- 2-(4-bromo-1H-pyrazol-1-yl)aniline
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- MDL: MFCD09701833
- Inchi: InChI=1S/C9H8BrN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2
- InChI Key: KGSHTTGFAAHMLS-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)N)N2C=C(C=N2)Br
Computed Properties
- Exact Mass: 236.99016Da
- Monoisotopic Mass: 236.99016Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8Ų
2-(4-Bromopyrazol-1-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB335131-250 mg |
2-(4-Bromopyrazol-1-yl)aniline, 95%; . |
1170086-22-2 | 95% | 250MG |
€279.00 | 2022-08-31 | |
Enamine | EN300-38934-2.5g |
2-(4-bromo-1H-pyrazol-1-yl)aniline |
1170086-22-2 | 2.5g |
$838.0 | 2023-07-06 | ||
Enamine | EN300-38934-5.0g |
2-(4-bromo-1H-pyrazol-1-yl)aniline |
1170086-22-2 | 5.0g |
$1240.0 | 2023-07-06 | ||
Enamine | EN300-38934-10.0g |
2-(4-bromo-1H-pyrazol-1-yl)aniline |
1170086-22-2 | 10.0g |
$1839.0 | 2023-07-06 | ||
Chemenu | CM315705-1g |
2-(4-Bromopyrazol-1-yl)aniline |
1170086-22-2 | 95% | 1g |
$330 | 2023-02-03 | |
abcr | AB335131-250mg |
2-(4-Bromopyrazol-1-yl)aniline, 95%; . |
1170086-22-2 | 95% | 250mg |
€297.00 | 2024-04-20 | |
abcr | AB335131-5g |
2-(4-Bromopyrazol-1-yl)aniline, 95%; . |
1170086-22-2 | 95% | 5g |
€2592.00 | 2024-04-20 | |
Ambeed | A807367-1g |
2-(4-Bromopyrazol-1-yl)aniline |
1170086-22-2 | 95+% | 1g |
$297.0 | 2024-04-26 | |
A2B Chem LLC | AI10796-250mg |
2-(4-Bromopyrazol-1-yl)aniline |
1170086-22-2 | 95% | 250mg |
$142.00 | 2024-04-20 | |
Enamine | EN300-38934-0.5g |
2-(4-bromo-1H-pyrazol-1-yl)aniline |
1170086-22-2 | 0.5g |
$320.0 | 2023-07-06 |
2-(4-Bromopyrazol-1-yl)aniline Related Literature
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on 2-(4-Bromopyrazol-1-yl)aniline
Introduction to 2-(4-Bromopyrazol-1-yl)aniline (CAS No. 1170086-22-2)
2-(4-Bromopyrazol-1-yl)aniline, identified by its Chemical Abstracts Service (CAS) number 1170086-22-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic amine features a brominated pyrazole ring coupled with an aniline moiety, making it a versatile intermediate in the synthesis of various biologically active molecules. The unique structural attributes of this compound have garnered attention for its potential applications in drug discovery and material science.
The bromopyrazole moiety in 2-(4-Bromopyrazol-1-yl)aniline plays a crucial role in its reactivity, enabling various functionalization strategies that are pivotal for medicinal chemistry applications. Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom at the 4-position enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic substitution reactions that are essential for constructing more complex molecular architectures.
Aniline, the other key component of this compound, is an aromatic amine known for its role in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its presence in 2-(4-Bromopyrazol-1-yl)aniline not only contributes to the compound's overall stability but also provides a site for further chemical modifications. The combination of these two moieties creates a scaffold that is highly adaptable for designing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(4-Bromopyrazol-1-yl)aniline as a key intermediate in the development of small-molecule inhibitors. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are critical in targeted cancer therapies. The bromine substituent allows for easy coupling with various pharmacophores via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of intricate drug candidates.
In addition to its pharmaceutical applications, 2-(4-Bromopyrazol-1-yl)aniline has shown promise in materials science. The electron-deficient nature of the pyrazole ring and the electron-rich aniline moiety make this compound a candidate for organic electronic applications, including light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that derivatives of this compound can exhibit favorable optoelectronic properties, making them suitable for use in next-generation electronic devices.
The synthesis of 2-(4-Bromopyrazol-1-yl)aniline typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the bromination of pyrazole followed by condensation with aniline or its derivatives. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making it more feasible to produce this compound on a larger scale.
One notable application of 2-(4-Bromopyrazol-1-yl)aniline is in the development of antiviral agents. The structural features of this compound allow it to interact with viral enzymes and proteins, inhibiting their function and thereby reducing viral replication. Recent studies have explored its potential against RNA viruses, including those responsible for infectious diseases. The ability to modify both the pyrazole and aniline moieties provides chemists with ample opportunities to optimize potency and selectivity.
The role of computational chemistry in designing derivatives of 2-(4-Bromopyrazol-1-yl)aniline cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes of this compound with biological targets, facilitating rational drug design. By integrating experimental data with computational insights, scientists can accelerate the discovery process and identify lead compounds more efficiently.
In conclusion, 2-(4-Bromopyrazol-1-yl)aniline (CAS No. 1170086-22-2) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable building block for synthesizing biologically active molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow further.
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